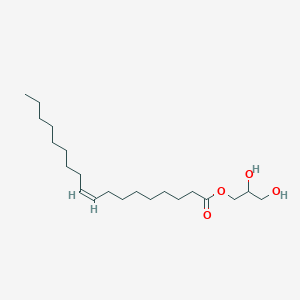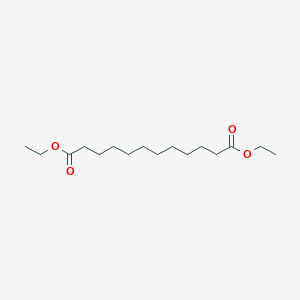
Diethyl dodecanedioate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of diethyl dodecanedioate often involves esterification and transesterification processes. For example, thiol-functionalized copolymeric polyesters were produced by lipase-catalyzed esterification and transesterification of 1,12-dodecanedioic acid and its diethyl ester, respectively, with 1-thioglycerol, highlighting the use of biocatalysts in its synthesis (Fehling et al., 2010).
Molecular Structure Analysis
The molecular structure of diethyl dodecanedioate plays a crucial role in its chemical behavior and applications. Studies involving crystalline-state polymerization under UV irradiation have shed light on the molecular weight and stereochemical structure of polymers derived from diethyl esters, indicating the importance of molecular structure in polymer synthesis (Matsumoto et al., 1998).
Chemical Reactions and Properties
Diethyl dodecanedioate is involved in various chemical reactions, including polymerization and copolymerization, to produce materials with specific properties. For instance, the synthesis of biobased long-chain aliphatic polyesters from 1,12-dodecanedioic acid and a variety of diols demonstrates its reactivity and the ability to influence material properties through chemical synthesis (Zhou et al., 2019).
Physical Properties Analysis
The physical properties of diethyl dodecanedioate and its derivatives, such as thermal stability, crystallinity, and mechanical strength, are essential for their application in materials science. Research on biobased polyesters highlighted the odd-even effect and mechanical properties of polymers synthesized from dodecanedioic acid, providing insight into how the structure affects physical properties (Zhou et al., 2019).
Chemical Properties Analysis
The chemical properties of diethyl dodecanedioate, including reactivity, functionalization potential, and biodegradability, are critical for its application in various domains. Studies on the production of dodecanedioic acid via biotransformation using Candida tropicalis highlight the potential for sustainable production methods and the chemical versatility of dodecanedioic acid and its esters (Funk et al., 2017).
Wissenschaftliche Forschungsanwendungen
Metabolic and Nutritional Applications :
- Dodecanedioate shows promise as an anaplerotic substrate for reperfusion injury and inborn metabolic disorders due to its partial oxidation in peroxisomes and terminal oxidation in mitochondria (Jin et al., 2015).
- It has shown potential in parenteral nutrition, with low urinary excretion and possible metabolic advantages over long-chain and medium-chain triglycerides (Bertuzzi et al., 1993).
- Dicarboxylic acids, like dodecanedioic acid, can improve glucose metabolism and reduce muscle fatigue in type 2 diabetes patients by enhancing insulin sensitivity and reducing hepatic gluconeogenesis (Mingrone et al., 2013).
Biopolymer and Lubricant Applications :
- Lipase-catalyzed esterification and transesterification of 1,12-dodecanedioic acid and its diethyl ester with 1-thioglycerol result in copolymeric polyoxoesters with branched-chain methylenethi (Fehling et al., 2010).
- Branched dodecanedioate esters have potential as biolubricants or engine oil due to their lubricity properties and varying properties depending on the alcohol used (Ahmed et al., 2021).
Chemical Synthesis :
- Traumtoic (2E-dodecanedioic) acid can be synthesized from 1,12-dodecanedioic acid via the diethyl ester of 2-bromododecanedioic acid (Zakharkin et al., 1983).
Drug Delivery Applications :
- Poly(dodecanedioic acid-tetradecandioic acid) copolymers and poly(brassylic acid-pentadecandioic acid) copolymers show potential as drug delivery devices due to their degradable nature and first-order release characteristics (Guo et al., 2004).
Green Chemistry and Sustainable Production :
- Candida tropicalis can produce sustainable dodecanedioic acid from low-cost plant-oil derivatives, providing a greener production method for nylon-6,12 (Funk et al., 2017).
Toxicology and Safety :
- Ethylene dodecanedioate, a fragrance ingredient, shows no significant toxicity or dermatologic concerns when used as a fragrance ingredient (McGinty et al., 2011).
Safety And Hazards
When handling Diethyl dodecanedioate, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak6.
Zukünftige Richtungen
While specific future directions for Diethyl dodecanedioate are not available, one relevant paper discusses the use of a similar compound, 1,12-dodecanedioic acid, in the synthesis of thiol-functionalized polycondensates7. This suggests potential applications in the development of new materials.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date.
Eigenschaften
IUPAC Name |
diethyl dodecanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O4/c1-3-19-15(17)13-11-9-7-5-6-8-10-12-14-16(18)20-4-2/h3-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYNPRWLOKYLDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCCCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50146669 | |
| Record name | Diethyl dodecanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50146669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl dodecanedioate | |
CAS RN |
10471-28-0 | |
| Record name | Dodecanedioic acid, 1,12-diethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10471-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl dodecanedioate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010471280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10471-28-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137161 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl dodecanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50146669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl dodecanedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.860 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Diethyl dodecanedioate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MV7BNQ5GTQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



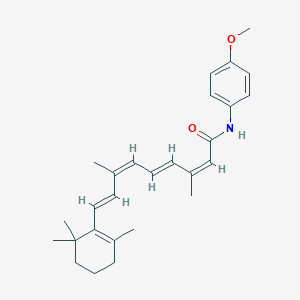
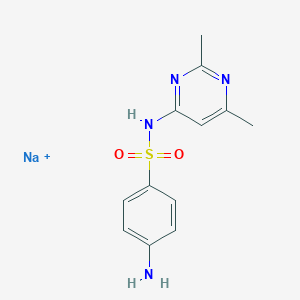
![Methyl 2-Chloro-3-[4-(1-methylcyclohexylmethoxy)phenyl] Propionate](/img/structure/B16363.png)
![4-[(1-Methylcyclohexyl)methoxy]aniline](/img/structure/B16364.png)

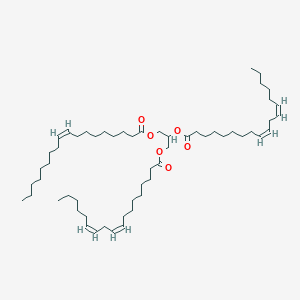
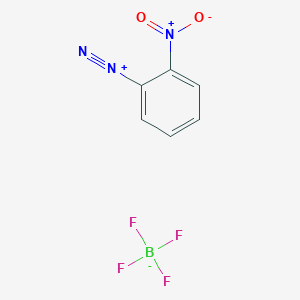

![tert-butyl N-[2-oxo-2-[2-(phenyldisulfanyl)ethylamino]ethoxy]carbamate](/img/structure/B16374.png)
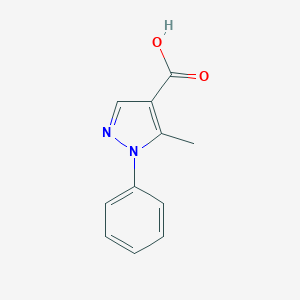
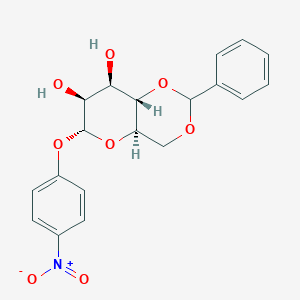
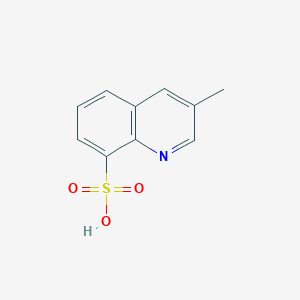
![(2R,3R,5R)-8-Methyl-3-((trityloxy)methyl)-2,3-dihydro-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9(5H)-one](/img/structure/B16387.png)
